molecular formula C11H10ClNO B1417274 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile CAS No. 1152566-93-2

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile

Cat. No. B1417274
M. Wt: 207.65 g/mol
InChI Key: WGAFZNHDXNWIFK-UHFFFAOYSA-N
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Description

“1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile” is a chemical compound with the CAS number 1152566-93-2 . It has a molecular weight of 207.66 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular formula of “1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile” is C11H10ClNO . The InChI code is 1S/C11H10ClNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a powder . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Cyclopropane Derivatives

    1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile is a key compound in the synthesis of various cyclopropane derivatives. For instance, studies have explored the synthesis and reactions of related compounds, focusing on stereoisomeric cyclopropanecarboxamides and their configurations, established through X-ray crystallographic analysis (Aelterman et al., 1999).

  • Photoreactions and Electron Transfer Studies

    The compound and its derivatives have been investigated in photoreactions and electron transfer studies. Research has shown that derivatives undergo degenerate rearrangements in singlet- and triplet-sensitized electron-transfer photoreactions, indicating complex photochemical behavior (Ikeda et al., 2003).

  • Antiproliferative Activity

    Certain derivatives of 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile have shown significant antiproliferative activity against cancer cell lines. This highlights its potential utility in the development of anticancer agents (Lu et al., 2021).

Chemical Transformations

  • Formation and Reactivity of Radical Cations

    The radical cations of cyclopropane derivatives, related to 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile, have been generated and studied. These studies provide insights into their reactivity and potential applications in various chemical transformations (Mizuno et al., 1998).

  • Chemical Transformations under Nucleophilic Conditions

    The chemical behavior of similar compounds under nucleophilic conditions has been explored. These studies offer valuable information on the reactivity of the cyclopropane carbonitrile derivatives and their potential for creating diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAFZNHDXNWIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile

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